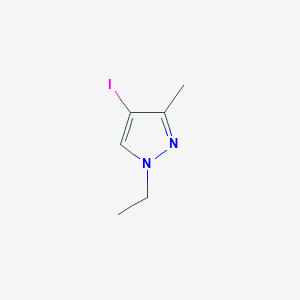

1-ethyl-4-iodo-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-iodo-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOBMGFDSKNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-ethyl-4-iodo-3-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-ethyl-4-iodo-3-methyl-1H-pyrazole, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities.[1][2] This document details the molecule's physicochemical properties, outlines a robust, field-proven synthetic pathway with mechanistic insights, and explores its versatile applications in medicinal chemistry, particularly as a substrate for transition metal-catalyzed cross-coupling reactions. The strategic placement of the ethyl, methyl, and iodo substituents makes this compound a valuable intermediate for constructing diverse molecular libraries and advancing novel therapeutic agents.

Physicochemical Properties

The core attributes of this compound are summarized below. These values are calculated based on its chemical structure, providing a foundational dataset for experimental design. A similar, isomeric compound, 1-ethyl-4-iodo-5-methyl-1H-pyrazole, has a reported molecular weight of 236.05 g/mol , which aligns with the calculated value for the 3-methyl isomer.[3]

| Property | Value |

| Molecular Formula | C₆H₉IN₂ |

| Molecular Weight | 236.05 g/mol |

| IUPAC Name | This compound |

| Appearance (Predicted) | Off-white to pale yellow solid |

| Solubility (Predicted) | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane) |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The logical synthesis commences with the commercially available 3-methyl-1H-pyrazole. The first step is the introduction of the ethyl group onto the pyrazole nitrogen, followed by the selective iodination at the C4 position.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

This initial step involves the alkylation of the pyrazole ring's nitrogen atom.

-

Materials : 3-methyl-1H-pyrazole, ethyl iodide (EtI), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure :

-

To a stirred suspension of potassium carbonate (1.5 equivalents) in DMF, add 3-methyl-1H-pyrazole (1.0 equivalent) under an inert atmosphere (e.g., Argon).

-

Cool the mixture to 0 °C using an ice bath.

-

Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to isolate 1-ethyl-3-methyl-1H-pyrazole.

-

-

Causality and Expertise :

-

Choice of Base : Potassium carbonate is a mild, non-nucleophilic base sufficient for deprotonating the pyrazole NH. Its heterogeneity simplifies workup. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.[4]

-

Solvent : DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazole anion.

-

Regioselectivity : N-alkylation of asymmetric pyrazoles like 3-methyl-1H-pyrazole can yield a mixture of N1 (1-ethyl-3-methyl) and N2 (1-ethyl-5-methyl) isomers. The ratio depends on steric hindrance and electronic factors. Chromatographic separation is crucial to isolate the desired 1,3-isomer for the subsequent step.

-

Step 2: Synthesis of this compound

This step introduces the iodine atom at the electron-rich C4 position of the pyrazole ring through electrophilic aromatic substitution.[5]

-

Materials : 1-ethyl-3-methyl-1H-pyrazole, N-Iodosuccinimide (NIS), acetonitrile (MeCN).

-

Procedure :

-

Dissolve the purified 1-ethyl-3-methyl-1H-pyrazole (1.0 equivalent) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by a water wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

-

-

Causality and Expertise :

-

Iodinating Agent : NIS is a convenient and effective electrophilic iodinating agent. It is preferred over molecular iodine (I₂) as it does not require an oxidizing co-reagent and reaction byproducts are easily removed.[6]

-

Regioselectivity : The C4 position of the 1-substituted pyrazole ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack. This inherent reactivity ensures high regioselectivity for the iodination reaction.[5]

-

Utility in Medicinal Chemistry

The Pyrazole Scaffold as a Privileged Pharmacophore

The pyrazole core is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][7][8] This makes this compound an attractive starting point for the development of new chemical entities.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this molecule lies in the carbon-iodine bond at the C4 position. This bond serves as a highly reactive "handle" for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling.[3][9] This reaction is a robust tool in drug discovery for linking molecular fragments to explore structure-activity relationships (SAR).[10]

The 4-iodopyrazole is an excellent substrate for these reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[9]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1-Ethyl-4-iodo-3-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Disclaimer: As of the latest database search, a specific CAS (Chemical Abstracts Service) number for 1-ethyl-4-iodo-3-methyl-1H-pyrazole has not been definitively cataloged in publicly accessible chemical registries. This guide is based on established principles of pyrazole chemistry and data from structurally related analogs.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of FDA-approved drugs.[2] Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The strategic functionalization of the pyrazole ring is a key approach in modern drug discovery, enabling the fine-tuning of a molecule's pharmacological profile.

This guide focuses on the technical aspects of this compound, a halogenated pyrazole derivative with significant potential as a building block in the synthesis of novel therapeutic agents. The presence of an iodine atom at the C4 position is of particular interest, as it provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[2]

Proposed Synthesis of this compound

A common method for synthesizing 3-methyl-substituted pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3] In this case, ethylhydrazine can be reacted with a suitable diketone to form the 1-ethyl-3-methyl-1H-pyrazole intermediate. Subsequent iodination at the C4 position, which is typically the most electrophilically active site on the pyrazole ring, can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.[4][5]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 1-ethyl-4-iodo-3-methyl-1H-pyrazole: A Keystone Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the Pyrazole Core

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, consistently featured in a multitude of FDA-approved pharmaceuticals.[1][2] Its remarkable versatility stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[2] Pyrazole-containing drugs have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][3][4][5] This guide focuses on a particularly valuable, functionalized derivative: 1-ethyl-4-iodo-3-methyl-1H-pyrazole . The strategic placement of the ethyl, methyl, and iodo substituents transforms the simple pyrazole ring into a powerful and versatile building block for the synthesis of novel drug candidates and complex molecular probes.[1] The iodine atom at the C4 position is of paramount importance, serving as a highly reactive "handle" for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, a cornerstone of modern drug development.[6]

This document provides an in-depth examination of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its core physicochemical properties can be reliably calculated. These parameters are crucial for predicting solubility, membrane permeability, and general behavior in reaction and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₉IN₂ | Calculated |

| Molecular Weight | 236.05 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Appearance | Off-white to pale yellow solid | Estimated[1] |

| Solubility | Soluble in common organic solvents (DMF, DMSO, chlorinated solvents) | Estimated[1] |

| pKa (Predicted) | -2.26 ± 0.10 (for the conjugate acid) | [7] |

| XLogP3-AA | 1.1 | [7] |

| Topological Polar Surface Area | 44.1 Ų | [7] |

Synthesis and Mechanistic Rationale

A robust and efficient synthesis of this compound is critical for its utilization as a reliable building block. While a single, dedicated publication for this exact molecule is scarce, a logical and scientifically sound two-step pathway can be designed based on fundamental and well-established organic chemistry principles: the Knorr pyrazole synthesis followed by electrophilic iodination.

Proposed Synthetic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Synthesis of Substituted 3-Iodo-1H-Pyrazole Derivatives

Foreword: The Strategic Importance of 3-Iodo-1H-Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs used to treat a wide array of diseases, from cancer to erectile dysfunction.[1][2][3] The strategic introduction of an iodine atom at the 3-position of the pyrazole ring dramatically enhances its synthetic utility. This functionalization transforms the otherwise stable heterocycle into a versatile building block, primed for sophisticated molecular engineering. The carbon-iodine bond serves as a highly effective synthetic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex, highly substituted pyrazole derivatives that are often inaccessible through other means.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal methodologies for synthesizing 3-iodo-1H-pyrazoles. It moves beyond simple procedural descriptions to explore the underlying mechanistic principles, offering field-proven insights to inform experimental design and troubleshooting.

Synthetic Strategies: A Comparative Analysis

The synthesis of 3-iodo-1H-pyrazoles can be broadly categorized into three main approaches: direct iodination of a pre-formed pyrazole ring, cyclization reactions that build the iodopyrazole core from acyclic precursors, and functional group interconversion from an aminopyrazole. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, and regioselectivity requirements.

Method I: Direct Electrophilic Iodination of Pyrazole Cores

Direct C-H iodination is often the most atom-economical approach, provided the pyrazole substrate is readily available. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which typically occurs at the C4 position.[6] However, achieving substitution at the C3 (or C5) position requires careful strategic planning, often involving the use of directing groups or specialized reaction conditions.

Mechanistic Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[7] An electrophilic iodine species (I⁺), generated in situ, is attacked by the π-system of the pyrazole ring to form a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). Subsequent deprotonation by a weak base regenerates the aromatic ring, now bearing an iodine substituent. The regioselectivity is governed by the electronic and steric properties of the substituents already present on the ring.

A variety of iodinating agents have been successfully employed, each with distinct advantages.[4] Common reagents include:

-

Molecular Iodine (I₂) with an Oxidant: Using I₂ alone is often insufficient due to the low electrophilicity of iodine and the formation of HI, which can inhibit the reaction. The inclusion of an oxidant, such as ceric ammonium nitrate (CAN)[4][5], hydrogen peroxide (H₂O₂)[8][9], or iodic acid (HIO₃)[10], is crucial for generating a more potent electrophilic iodine species in situ. The I₂/H₂O₂ system is particularly attractive from a green chemistry perspective, as it uses water as a solvent and produces water as the only byproduct.[9]

-

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine that is highly effective for iodinating electron-rich heterocycles.[4][10] Reactions with NIS are often performed under acidic conditions to enhance its electrophilicity.[10]

-

Potassium Iodate (KIO₃) and Catalysts: An elegant one-pot protocol utilizes KIO₃ as the iodine source in the presence of a diphenyl diselenide catalyst under acidic conditions.[4][11] This method can even be applied to the in situ generated pyrazole ring.[11]

The following workflow visualizes the decision-making process for direct iodination.

Caption: Decision workflow for the iodination of pyrazoles.

Data Summary: Comparison of Direct Iodination Reagents

| Reagent System | Oxidant/Additive | Typical Position | Yield Range (%) | Key Advantages & Causality |

| I₂ / H₂O₂ | H₂O₂ | C4 | 63 - 100 | Environmentally benign; H₂O₂ oxidizes I₂ to the active electrophile I⁺.[8][9] |

| I₂ / CAN | Ce(IV) | C4 | High | Mild oxidant; CAN facilitates the oxidation of I₂ to generate the iodinating species.[4][5] |

| NIS | H₂SO₄ or TFA | C4 | Good to Excellent | Easy to handle solid; acid catalysis protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom.[4][10] |

| n-BuLi / I₂ | None | C5 (directed) | ~86% | Highly regioselective for the C5 position due to directed ortho-metalation, followed by quenching the pyrazolide anion with elemental iodine.[4][5] |

Method II: Cyclization and Cyclocondensation Reactions

An alternative and powerful strategy is to construct the 3-iodo-pyrazole ring from acyclic precursors already containing the iodine atom. This approach offers excellent control over regiochemistry, as the position of the iodine is predetermined by the starting material. The most common method in this category is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[6][12]

Mechanistic Insight: The reaction typically begins with the formation of a hydrazone intermediate by the reaction of a hydrazine with one of the carbonyl groups of the 1,3-dielectrophile.[13] This is followed by an intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the second electrophilic center. A subsequent dehydration step then leads to the aromatic pyrazole ring. By using an iodinated 1,3-dicarbonyl compound, a 3-iodopyrazole can be synthesized directly. However, a significant challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of regioisomeric products, which can complicate purification.[3][6]

More advanced multicomponent reactions (MCRs) have been developed to streamline this process, allowing for the assembly of complex pyrazoles in a single pot.[13][14] For example, the reaction of α,β-alkynyl hydrazones with molecular iodine can proceed via an electrophilic cyclization to yield 4-iodopyrazoles.[12]

Method III: Sandmeyer-Type Reaction of Aminopyrazoles

The Sandmeyer reaction provides a classic and reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[15] This strategy is particularly useful when the corresponding aminopyrazole is more readily accessible than the pyrazole core required for direct iodination.

Mechanistic Insight: The synthesis begins with the diazotization of a 3-amino-1H-pyrazole using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a 3-diazonium pyrazole salt. This intermediate is typically unstable and is used immediately. In the subsequent step, the diazonium salt is treated with a solution of potassium iodide (KI). The iodide ion displaces the dinitrogen gas—an excellent leaving group—to furnish the final 3-iodo-1H-pyrazole product. While copper catalysts are characteristic of many Sandmeyer reactions, the iodination step often proceeds efficiently without a catalyst due to the high nucleophilicity of the iodide ion.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for reaction monitoring and purification.

Protocol 2.1: Direct C4-Iodination using Iodine and Hydrogen Peroxide

This protocol is adapted from green chemistry principles and is valued for its operational simplicity and environmental friendliness.[9]

-

1. Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the desired 1H-pyrazole derivative (1.0 eq.) in water.

-

2. Reagent Addition: To the stirred suspension, add molecular iodine (I₂, 0.5 eq.). Following this, add 30% hydrogen peroxide (H₂O₂, 0.6 eq.) dropwise over 5-10 minutes. Causality Note: The dropwise addition of H₂O₂ is critical to control the exothermic reaction and the rate of I⁺ generation, preventing potential side reactions.

-

3. Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Reaction times can range from 1 to 72 hours depending on the substrate's reactivity.[9]

-

4. Quenching: Upon completion, add a 5% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic brown color of iodine disappears. This step quenches any unreacted iodine.[9]

-

5. Isolation and Purification: The solid product can often be isolated by vacuum filtration. Wash the filter cake with cold water and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2.2: Regioselective C5-Iodination via Directed Lithiation

This protocol is based on the work of Jasiński and Mlostoń and is exemplary for achieving regiocontrol that is contrary to the inherent electronic preference of the pyrazole ring.[4][5]

-

1. Anhydrous Setup: Assemble an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.

-

2. Solution Preparation: Dissolve the 1-aryl-3-CF₃-pyrazole (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Low temperature is essential to prevent side reactions and ensure the stability of the lithiated intermediate.

-

3. Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. The n-BuLi acts as a strong base to deprotonate the most acidic proton at the C5 position, directed by the N1-aryl group.

-

4. Iodination (Quench): Prepare a solution of molecular iodine (I₂, 1.2 eq.) in anhydrous THF. Add this solution dropwise to the lithiated pyrazole solution at -78 °C. Allow the reaction to stir for an additional 2 hours at this temperature.

-

5. Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure 5-iodo derivative.

Conclusion and Future Outlook

The synthesis of 3-iodo-1H-pyrazole derivatives is a well-established yet evolving field. While direct electrophilic iodination and cyclocondensation reactions remain the workhorses for accessing these valuable intermediates, the demand for greater efficiency, regiocontrol, and greener processes continues to drive innovation. Methodologies that minimize waste, avoid harsh reagents, and offer precise control over substitution patterns, such as directed C-H activation and novel multicomponent reactions, represent the future of this essential synthetic transformation. The protocols and strategic insights provided in this guide equip researchers with the foundational knowledge to confidently select and execute the optimal synthetic route for their specific drug discovery and development objectives.

References

-

Utecht, G., et al. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

-

Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Krasavin, M. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

-

Krasavin, M. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Chemistry Stack Exchange. (2023). Pyrazole iodination. Chemistry Stack Exchange. Available at: [Link]

-

Peglow, T. F. & do Nascimento, V. (2018). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Vaughan, J. D., et al. (1971). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. Available at: [Link]

-

Jasiński, M., et al. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. Available at: [Link]

-

Yan, J., et al. (2018). A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. ResearchGate. Available at: [Link]

-

Petrosyan, V. A. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

-

Manjula, S. N., et al. (2015). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica. Available at: [Link]

-

Al-dujaili, L. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

Al-Majid, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Ortiz-Quiñonez, J.-L., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

-

Request PDF. (n.d.). Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate. ResearchGate. Available at: [Link]

-

Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

-

Barakat, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. Available at: [Link]

-

Chand, D., et al. (2016). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a... ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 14. mdpi.com [mdpi.com]

- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

The Strategic Utility of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in the design of molecules with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antiviral agents.[3] The strategic functionalization of the pyrazole ring is therefore a critical endeavor in the pursuit of novel drug candidates. 1-Ethyl-4-iodo-3-methyl-1H-pyrazole emerges as a particularly valuable intermediate in this context. The presence of an iodine atom at the C4 position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile sets of transformations in modern organic synthesis.[4] This guide provides an in-depth exploration of the application of this compound in key palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.

Physicochemical Properties and Synthesis

While comprehensive experimental data for this compound is not extensively published, its properties can be reliably estimated based on structurally similar compounds.

| Property | Estimated Value |

| Molecular Formula | C₆H₉IN₂ |

| Molecular Weight | 236.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dichloromethane) |

| Reactivity | The C-I bond is highly susceptible to oxidative addition by Pd(0) catalysts.[5] |

A plausible synthetic route to this compound involves a two-step process starting from the readily available 3-methyl-1H-pyrazole. This approach leverages established methodologies for N-alkylation and subsequent C-iodination of pyrazole derivatives.[6]

Protocol 1: Synthesis of this compound

Step 1: N-Ethylation of 3-methyl-1H-pyrazole

-

Reaction Setup: To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the pyrazole nitrogen.

-

Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude 1-ethyl-3-methyl-1H-pyrazole by silica gel column chromatography.

Step 2: C4-Iodination

-

Reaction Setup: Dissolve the 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) from the previous step in a suitable solvent such as dichloromethane or acetonitrile.

-

Iodination: Add an iodinating agent, such as N-iodosuccinimide (NIS) (1.1 eq), to the solution. The reaction can be catalyzed by the addition of a catalytic amount of an acid like trifluoroacetic acid.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with saturated aqueous sodium bicarbonate and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the product by silica gel column chromatography or recrystallization to obtain the final compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is the key to its synthetic utility, serving as an anchor point for the introduction of a wide array of molecular fragments through various palladium-catalyzed cross-coupling reactions. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[7]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, widely employed in the synthesis of biaryl and heteroaryl-aryl structures.[8][9] This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. For this compound, this allows for the direct attachment of a vast array of aryl and heteroaryl moieties.

Causality in Protocol Design:

-

Catalyst System: The choice of palladium precursor and ligand is critical. For heteroaryl halides, bulky, electron-rich phosphine ligands like SPhos or XPhos often enhance catalytic activity by promoting both oxidative addition and reductive elimination.[10] Pre-formed palladium(II) precatalysts are often used for their air stability, which are then reduced in situ to the active Pd(0) species.[4]

-

Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] Inorganic bases like potassium carbonate or cesium carbonate are commonly used.

-

Solvent: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.03 eq))

-

Base (e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq))

-

Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Expected Outcome and Data:

| Coupling Partner (Boronic Acid) | Typical Catalyst | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8 | 80-90 |

| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[11][12] This reaction is particularly valuable for introducing linear alkynyl linkers, which are often used in medicinal chemistry to probe binding pockets or to construct more complex architectures. The reaction typically employs a dual catalytic system of palladium and copper(I).[13]

Causality in Protocol Design:

-

Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[7]

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent and a scavenger for the hydrogen iodide formed during the reaction.

-

Copper-Free Conditions: In some cases, particularly with sensitive substrates, copper-free Sonogashira couplings can be employed to avoid potential side reactions like alkyne homocoupling (Glaser coupling). These conditions often require a stronger base and specific ligands.[14]

Protocol 3: Sonogashira Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂ (0.03 eq))

-

Copper(I) iodide (CuI) (0.06 eq)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq))

-

Solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Reagent Addition: Add the degassed solvent and the amine base.

-

Alkyne Addition: Add the terminal alkyne dropwise at room temperature.

-

Reaction: Stir the reaction at room temperature or a slightly elevated temperature (40-50 °C) for 6-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Expected Outcome and Data:

| Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TEA | THF | RT | 8 | 90-98 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | DIPEA | DMF | 40 | 12 | 85-95 |

| 1-Hexyne | Pd(PPh₃)₄/CuI | TEA | THF | RT | 10 | 88-96 |

Heck-Mizoroki Reaction: Alkenylation of the Pyrazole Core

The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[13][15] This reaction is a powerful tool for introducing vinyl groups onto the pyrazole scaffold, which can then be further functionalized.

Causality in Protocol Design:

-

Ligand Choice: The choice of ligand can influence the regioselectivity of the alkene insertion. For many applications, phosphine-based ligands are effective.[16]

-

Base: A mild inorganic or organic base is required to neutralize the HX formed during the catalytic cycle.

-

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Caption: Experimental workflow for the Heck-Mizoroki reaction.

Protocol 4: Heck-Mizoroki Reaction of this compound

Materials:

-

This compound (1.0 eq)

-

Alkene (e.g., n-butyl acrylate, styrene) (1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂ (0.02 eq))

-

Ligand (e.g., P(o-tolyl)₃ (0.04 eq))

-

Base (e.g., Et₃N (2.0 eq))

-

Solvent (e.g., DMF or acetonitrile)

Procedure:

-

Reaction Setup: In a sealable reaction tube, combine this compound, the palladium catalyst, and the ligand.

-

Inert Atmosphere: Purge the tube with an inert gas.

-

Reagent Addition: Add the solvent, the base, and the alkene.

-

Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the residue by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[15][17] This reaction is of paramount importance in pharmaceutical synthesis, as the aniline and related N-aryl motifs are present in a vast number of drugs.

Causality in Protocol Design:

-

Catalyst/Ligand System: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Buchwald's biaryl phosphine ligands) which facilitate the challenging reductive elimination step to form the C-N bond.[18]

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being the most common choice. It facilitates the deprotonation of the amine, making it a more effective nucleophile in the catalytic cycle.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Protocol 5: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ (0.01-0.02 eq))

-

Ligand (e.g., Xantphos or BINAP (0.02-0.04 eq))

-

Base (e.g., NaOt-Bu or K₃PO₄ (1.4 eq))

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the ligand, and the base to a dry reaction vessel.

-

Reagent Addition: Add the solvent, followed by the amine and then the this compound.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C for 8-24 hours, with stirring.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Isolation: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting N-aryl pyrazole by silica gel column chromatography.

Conclusion

This compound stands as a highly valuable and versatile building block for the synthesis of complex, biologically relevant molecules. Its utility in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, provides medicinal chemists and drug development professionals with a reliable and efficient platform for molecular diversification. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to harness the potential of this compound in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.

References

-

D'yachenko, V. D., & Konyushkin, L. D. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. Retrieved from [Link]

-

Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(34), 26867–26876. Retrieved from [Link]

-

D'yachenko, V. D., & Konyushkin, L. D. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Retrieved from [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14350–14358. Retrieved from [Link]

-

Usami, Y., Ichikawa, H., & Harusawa, S. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. Heterocycles, 83(4), 827. Retrieved from [Link]

-

ResearchGate. (2016). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

-

Manabe, K. (2012). Palladium Catalysts for Cross-Coupling Reaction. Molecules, 17(12), 14041–14044. Retrieved from [Link]

-

ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

-

ResearchGate. (2024). Effects of solvent, base, and temperature on the Sonogashira coupling.... Retrieved from [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Retrieved from [Link]

-

Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Lee, C. F., Liu, C. H., & Biscoe, M. R. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 16(16), 4284–4287. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

-

Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 919379. Retrieved from [Link]

-

Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Retrieved from [Link]

-

Wu, Y.-M., Chen, Q.-Y., & Deng, J. (2005). Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. Synthesis, 2005(16), 2730–2738. Retrieved from [Link]

-

Cheldavi, F. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (2022). Pyrazoles and Heck Reaction. Retrieved from [Link]

-

ResearchGate. (2024). Effects of various solvents, catalysts, bases, and temperatures on the reaction of compound (3) with 1-iodo-4-nitrobenzene (5a). Retrieved from [Link]

-

YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]

-

University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Ghaffari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1228-1254. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

-

Sharma, A., & Kumar, V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5247-5270. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium / Synthesis, 2005 [sci-hub.box]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.lucp.net [books.lucp.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

1-ethyl-4-iodo-3-methyl-1H-pyrazole as a building block for kinase inhibitors

An Application Guide to 1-Ethyl-4-iodo-3-methyl-1H-pyrazole: A Privileged Scaffold for Modern Kinase Inhibitor Development

Authored by: A Senior Application Scientist

Introduction: The Ascendancy of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular pathways, have become principal targets in modern drug discovery, particularly in oncology.[1][2] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized treatment paradigms for numerous diseases.[3][4] Within the vast chemical space explored for PKI development, the pyrazole ring has emerged as a "privileged scaffold."[5][6] Its synthetic accessibility, metabolic stability, and unique ability to act as a bioisosteric replacement for other functionalities make it a cornerstone of medicinal chemistry.[5][7]

Notably, the pyrazole core is a key structural feature in several FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib, where it often serves as a "hinge-binder."[5][7] This critical interaction involves forming hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the binding of the adenine moiety of ATP and anchoring the inhibitor in the active site.[6]

This application note focuses on This compound , a highly versatile building block designed for the efficient construction of novel kinase inhibitors. The strategic placement of the iodo group at the C4 position provides a reactive handle for a suite of powerful palladium- and copper-catalyzed cross-coupling reactions. This allows for the systematic and modular introduction of diverse chemical functionalities required for achieving high potency and selectivity against specific kinase targets.[8] The N-ethyl and C3-methyl groups provide additional vectors for modifying solubility, metabolic stability, and steric interactions within the kinase binding pocket.

This guide provides a comprehensive overview of this building block's properties, detailed, field-tested protocols for its application in key synthetic transformations, and methodologies for the biological evaluation of the resulting compounds.

Physicochemical and Reactivity Profile

Understanding the core characteristics of this compound is fundamental to its effective use in a synthetic workflow. The properties are summarized below.

| Property | Value | Rationale & Significance |

| Molecular Formula | C₆H₉IN₂ | Provides the elemental composition. |

| Molecular Weight | 236.06 g/mol | Essential for stoichiometric calculations in reaction protocols.[9] |

| Appearance | Off-white to pale yellow solid | Typical for similar iodinated heterocyclic compounds.[8] |

| Solubility | Soluble in DMF, DMSO, Dioxane, THF | Good solubility in common organic solvents used for cross-coupling reactions is critical for reaction efficiency.[8] |

| Reactivity | The C-I bond is highly reactive towards palladium-catalyzed oxidative addition. | The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, often requiring milder conditions than the corresponding bromides or chlorides.[10][11] |

Proposed Synthesis of the Building Block

While this guide focuses on the application of the title compound, a plausible two-step synthesis based on established chemical principles is presented for completeness.[8][9] This ensures a full understanding of the molecule's origin.

Caption: Plausible two-step synthesis of the title building block.

Application Protocols: Core Synthetic Methodologies

The primary utility of this compound lies in its capacity to undergo various cross-coupling reactions to introduce aryl, heteroaryl, alkynyl, and amino moieties at the C4 position.[8] These reactions are the cornerstone of building diverse libraries of potential kinase inhibitors.

Caption: Key cross-coupling reactions utilizing the iodopyrazole building block.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most robust method for installing aryl and heteroaryl groups, which are crucial for occupying hydrophobic pockets and forming specific interactions within the kinase active site.[10]

Causality: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is common and effective for reactive C-I bonds.[10] A weak inorganic base like sodium carbonate is sufficient to facilitate the transmetalation step without degrading sensitive functional groups on the coupling partners. The dioxane/water solvent system ensures the solubility of both the organic and inorganic reagents.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv., e.g., 236 mg, 1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

-

Self-Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting iodopyrazole is observed.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-substituted pyrazole.

Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The introduction of a rigid alkynyl linker via Sonogashira coupling can be a powerful strategy to probe deeper regions of the ATP-binding site or to serve as a handle for further "click" chemistry functionalization.[12][13]

Causality: This reaction classically uses a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) is essential for activating the terminal alkyne, forming a copper acetylide intermediate that undergoes rapid transmetalation to palladium.[14] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used both as a base and as a solvent.

Step-by-Step Protocol:

-

Reaction Setup: To a Schlenk tube under argon, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv.), and copper(I) iodide [CuI] (0.06 equiv.).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (or a mixture of THF/TEA). Add the terminal alkyne (1.5 equiv.).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

-

Self-Validation: The formation of an ammonium salt precipitate is often a visual indicator of reaction progress. Confirm completion by TLC or LC-MS.

-

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and filter through a pad of Celite to remove insoluble salts and catalyst residues.

-

Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, introducing primary or secondary amines at the C4 position.[15] This is a key transformation for installing groups that can act as hydrogen bond donors or acceptors, often targeting the solvent-exposed region of the kinase active site.[16]

Causality: This reaction is highly dependent on the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, tBuDavePhos) are crucial for promoting the reductive elimination step, which is often rate-limiting.[16] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate its coordination to the palladium center. Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent side reactions.

Step-by-Step Protocol:

-

Reaction Setup: In a glovebox or under a strict argon atmosphere, add sodium tert-butoxide (1.4 equiv.) to a Schlenk tube.

-

Catalyst Pre-formation (optional but recommended): In the same tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.). Add anhydrous toluene and stir for 10 minutes at room temperature.

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Reaction Execution: Seal the tube and heat the mixture to 100-110 °C for 6-24 hours.

-

Self-Validation: Monitor by LC-MS for the appearance of the product mass and disappearance of starting materials.

-

-

Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate.

-

Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Application in Practice: Synthesis and Evaluation of a Hypothetical Kinase Inhibitor

To illustrate the workflow, we present the synthesis of a hypothetical inhibitor targeting a generic serine/threonine kinase, followed by a protocol for its biological evaluation.

Caption: Complete workflow from chemical synthesis to biological data generation.

Protocol 4: In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a general, robust method for determining the potency (IC₅₀) of a synthesized inhibitor against a target kinase using a commercially available assay kit like ADP-Glo™ (Promega), which measures kinase activity by quantifying the amount of ADP produced.[17]

Causality: This assay format is highly sensitive because it directly measures product formation (ADP).[17] The workflow is designed in two steps: first, the kinase reaction proceeds, then it is stopped, and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to produce a light signal directly proportional to kinase activity. This two-step process minimizes signal interference from the inhibitor itself.[17]

Materials:

-

Synthesized inhibitor (e.g., from Protocol 1)

-

Recombinant target kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase Assay Buffer (typically contains Tris-HCl, MgCl₂, DTT)[18]

-

ADP-Glo™ Reagent Kit (or similar)

-

White, opaque 384-well microplates

-

Multichannel pipettes and a plate-reading luminometer

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. This creates a dose-response curve.

-

Kinase Reaction Setup:

-

In each well of a 384-well plate, add the components in the following order:

-

Kinase buffer.

-

Inhibitor solution (at various concentrations) or DMSO for control wells.

-

Target kinase enzyme solution.

-

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]

-

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Controls (Critical for Self-Validation):

-

Positive Control (100% Activity): Reaction with DMSO instead of inhibitor.

-

Negative Control (0% Activity): Reaction with no kinase enzyme.

-

-

-

Reaction Incubation: Incubate the plate at 30 °C for 1 hour (or an optimized time).[17]

-

Terminate and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any unused ATP. Incubate for 40 minutes at room temperature.

-

Detect ADP: Add the Kinase Detection Reagent. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Normalize the data using the positive (100%) and negative (0%) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Data Presentation: Hypothetical Results

| Compound | Target Kinase | IC₅₀ (nM) |

| Hypothetical Inhibitor 1 | Kinase X | 15.2 |

| Staurosporine (Control) | Kinase X | 2.5 |

| Hypothetical Inhibitor 1 | Kinase Y (Off-target) | > 10,000 |

This data would suggest that the synthesized compound is a potent and selective inhibitor of Kinase X.

Conclusion

This compound is a powerful and versatile chemical tool for the rapid and efficient development of novel kinase inhibitors. Its well-defined reactivity in cornerstone cross-coupling reactions allows for the modular construction of complex molecules tailored to specific kinase targets. The protocols provided herein offer a validated foundation for researchers in medicinal chemistry and drug discovery to leverage this building block in their synthetic campaigns. By combining these robust chemical methodologies with quantitative biological assays, researchers can accelerate the discovery-to-validation pipeline for the next generation of targeted therapeutics.

References

-

Veinberg, G., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Retrieved from [Link]

-

Veinberg, G., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Retrieved from [Link]

-

Al-Ostoot, F.H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Retrieved from [Link]

-

Serafim, R.A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

-

Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health. Retrieved from [Link]

-

Hajalsiddig, A., et al. (2022). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Institutes of Health. Retrieved from [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

-

Serafim, R.A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Retrieved from [Link]

-

Ayati, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health. Retrieved from [Link]

-

Norrby, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Retrieved from [Link]

-

Al-Ostoot, F.H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Retrieved from [Link]

-

Carlson, C.B. (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health. Retrieved from [Link]

-

Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]

-

Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Retrieved from [Link]

-

Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. ResearchGate. Retrieved from [Link]

-

Anizon, F., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health. Retrieved from [Link]

-

Gîrbea, S.A., et al. (2024). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. MDPI. Retrieved from [Link]

-

Sahu, A., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Retrieved from [Link]

-

Attwood, M.M., et al. (2021). Evolution of Small Molecule Kinase Drugs. National Institutes of Health. Retrieved from [Link]

-

Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. Retrieved from [Link]

- CN111205226A. (2020). Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. Retrieved from [Link]

-

Xu, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Retrieved from [Link]

-

Darrow, E., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. National Institutes of Health. Retrieved from [Link]

-

Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate. Retrieved from [Link]

-

Veinberg, G., et al. (2016). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. Retrieved from [Link]

-

Boshta, N.M., et al. (2023). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. Retrieved from [Link]

-

Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. brimr.org [brimr.org]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes & Protocols: Sonogashira Cross-Coupling with 3-Iodo-1H-Pyrazole Derivatives

Introduction: The Strategic Importance of Pyrazole Alkynylation in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in therapeutics for cancer, inflammation, neurodegenerative diseases, and infectious agents.[1][2][3] The functionalization of the pyrazole ring is therefore a critical endeavor in the generation of novel chemical entities with tailored pharmacological profiles.

Among the various methods for pyrazole derivatization, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of a carbon-carbon bond between an sp²-hybridized carbon of the pyrazole ring and a terminal alkyne.[4][5] This reaction opens the door to a vast chemical space of alkynyl-substituted pyrazoles, which are not only valuable final targets but also versatile intermediates for further transformations. The introduction of the alkyne moiety provides a rigid linker and a site for subsequent chemical modifications, such as cycloadditions, making it a highly strategic bond construction in drug development campaigns.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira cross-coupling reaction to 3-iodo-1H-pyrazole derivatives. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and addresses common challenges and optimization strategies to ensure successful implementation in a laboratory setting.

Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Reaction

The Sonogashira reaction is a testament to the power of cooperative catalysis, typically employing a palladium complex and a copper(I) co-catalyst to achieve the desired transformation under mild conditions.[4][5][7][8] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 3-iodo-1H-pyrazole, forming a Pd(II)-pyrazolyl intermediate.

-

Transmetalation: This intermediate then receives the acetylide moiety from the copper acetylide (generated in the copper cycle), forming a Pd(II)-acetylide-pyrazolyl complex. This step is often the rate-determining step of the overall reaction.[7]

-

Reductive Elimination: The final step in the palladium cycle is the reductive elimination of the desired 3-alkynyl-1H-pyrazole product, regenerating the active Pd(0) catalyst which can then re-enter the cycle.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton of the alkyne.

-

Deprotonation: In the presence of a base (typically an amine), the acidic proton is removed, generating a copper(I) acetylide species.

-

Transmetalation: This copper acetylide is the key species that transfers the acetylide group to the palladium center in the palladium cycle.

// Inter-cycle connections "Aryl Halide" [label="3-Iodo-1H-Pyrazole", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Terminal Alkyne" [label="H-C≡C-R'", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];